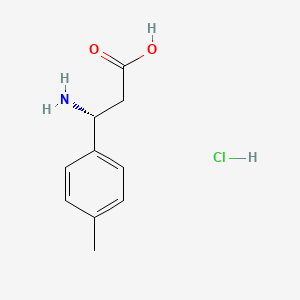
5-Bromo-6-methylpyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H5BrClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylpyridine-2-sulfonyl chloride typically involves the bromination of 6-methylpyridine followed by sulfonylation. The general steps are as follows:
Bromination: 6-Methylpyridine is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the 5th position.
Sulfonylation: The brominated product is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 2nd position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
5-Bromo-6-methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methylpyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-3-methylpyridine-2-sulfonyl chloride
- 5-Bromo-2-methylpyridine
Comparison
5-Bromo-6-methylpyridine-2-sulfonyl chloride is unique due to the specific positions of the bromine, methyl, and sulfonyl chloride groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to similar compounds. For example, the position of the methyl group can influence the compound’s steric and electronic properties, affecting its reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C6H5BrClNO2S |
|---|---|
Poids moléculaire |
270.53 g/mol |
Nom IUPAC |
5-bromo-6-methylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3 |
Clé InChI |
LCGPVTQNMQDPMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)S(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


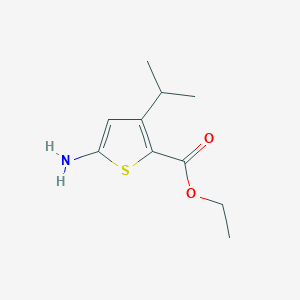
![5-(Bromomethyl)-5-methylspiro[2.3]hexane](/img/structure/B13564537.png)
![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
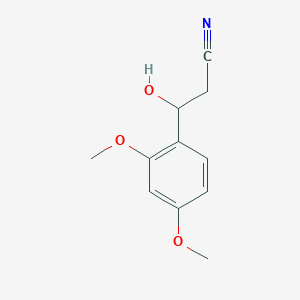
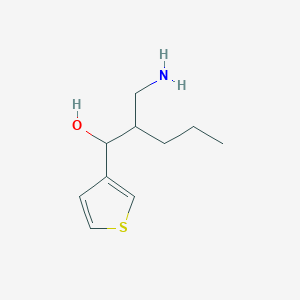

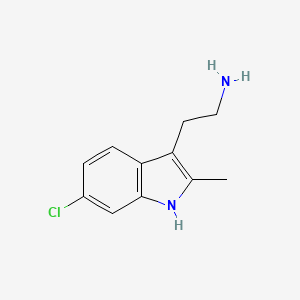
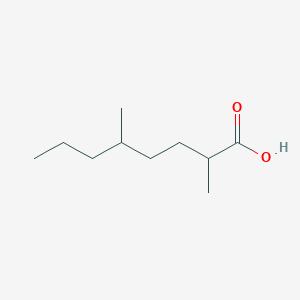
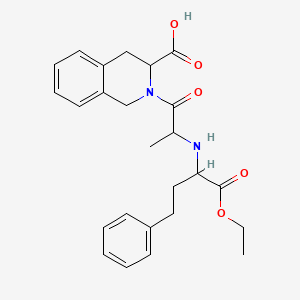
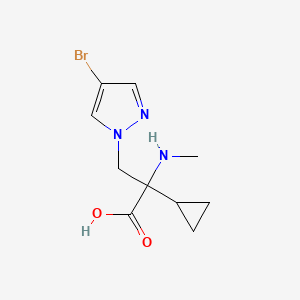
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)

